molecular formula C16H11ClN2 B11853494 Benzenamine, 4-chloro-N-(2-quinolinylmethylene)- CAS No. 24640-96-8

Benzenamine, 4-chloro-N-(2-quinolinylmethylene)-

Cat. No.: B11853494
CAS No.: 24640-96-8
M. Wt: 266.72 g/mol
InChI Key: SHVQLENIMVAPOY-UHFFFAOYSA-N
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Description

4-Chloro-N-(quinolin-2-ylmethylene)aniline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(quinolin-2-ylmethylene)aniline typically involves the condensation of 4-chloroaniline with quinoline-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for 4-Chloro-N-(quinolin-2-ylmethylene)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different biological and pharmacological properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-Chloro-N-(quinolin-2-ylmethylene)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.

    Medicine: Quinoline derivatives, including those derived from this compound, are explored for their potential use as therapeutic agents.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(quinolin-2-ylmethylene)aniline and its derivatives involves interaction with various molecular targets and pathways. For instance, in biological systems, the compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit various biological activities.

    2-Chloroquinoline: Another quinoline derivative with similar structural features but different functional groups.

    Quinoline-2-carbaldehyde: A precursor in the synthesis of 4-Chloro-N-(quinolin-2-ylmethylene)aniline.

Uniqueness

4-Chloro-N-(quinolin-2-ylmethylene)aniline is unique due to the presence of both the chloro and quinolin-2-ylmethylene groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

24640-96-8

Molecular Formula

C16H11ClN2

Molecular Weight

266.72 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C16H11ClN2/c17-13-6-9-14(10-7-13)18-11-15-8-5-12-3-1-2-4-16(12)19-15/h1-11H

InChI Key

SHVQLENIMVAPOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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